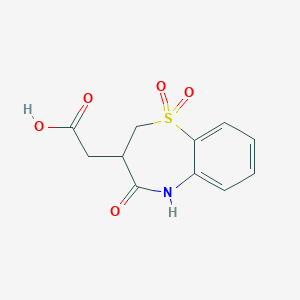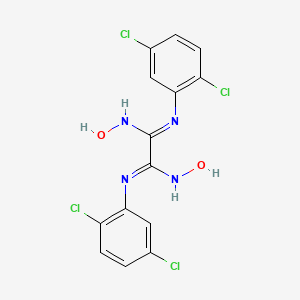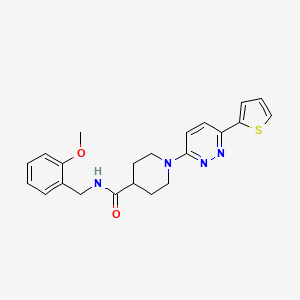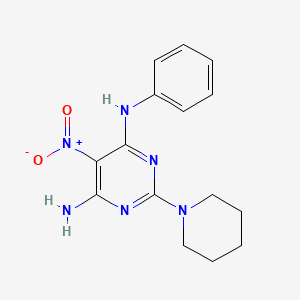![molecular formula C12H10NO5- B11264560 (2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetate](/img/structure/B11264560.png)
(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}ACETATE is a complex organic compound characterized by its unique spiro structure This compound is part of a broader class of spiro compounds, which are known for their distinctive three-dimensional configurations The spiro structure involves two rings connected through a single atom, creating a rigid and stable framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}ACETATE typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of an indole derivative with a dioxolane precursor under acidic conditions. This reaction forms the spiro linkage, resulting in the desired spiro compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the pure compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction: Reduction reactions can modify the spiro structure, potentially leading to ring-opening or rearrangement.
Substitution: The acetate group can be substituted with other functional groups, allowing for the synthesis of derivatives with tailored properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic reagents like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new spiro derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
2-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}ACETATE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of novel drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 2-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}ACETATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spiro structure allows for specific binding to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’-OXO-1’,2’-DIHYDROSPIRO[cyclopropane-1,3’-indole]-2,2,3,3-tetracarbonitriles
- 2’-OXO-1’,2’-DIHYDROSPIRO[piperidine-4,3’-pyrrolo[2,3-b]pyridine]-1-carboxylate
Uniqueness
Compared to similar compounds, 2-{2’-OXO-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-1’-YL}ACETATE stands out due to its specific spiro linkage involving a dioxolane ring. This unique structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it particularly valuable in various applications.
Eigenschaften
Molekularformel |
C12H10NO5- |
|---|---|
Molekulargewicht |
248.21 g/mol |
IUPAC-Name |
2-(2'-oxospiro[1,3-dioxolane-2,3'-indole]-1'-yl)acetate |
InChI |
InChI=1S/C12H11NO5/c14-10(15)7-13-9-4-2-1-3-8(9)12(11(13)16)17-5-6-18-12/h1-4H,5-7H2,(H,14,15)/p-1 |
InChI-Schlüssel |
ATVACOHMLILXBK-UHFFFAOYSA-M |
Kanonische SMILES |
C1COC2(O1)C3=CC=CC=C3N(C2=O)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11264494.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B11264497.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11264502.png)
![3-(4-Ethoxyphenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B11264516.png)
![1-[5-Methyl-4-(4-propylpiperazin-1-YL)thieno[2,3-D]pyrimidine-6-carbonyl]azepane](/img/structure/B11264519.png)

![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B11264525.png)
![3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine](/img/structure/B11264544.png)

![3-({[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine](/img/structure/B11264567.png)
![2-{[2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B11264577.png)

